6-chloro-N-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide -

6-chloro-N-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide

Catalog Number: EVT-4927138
CAS Number:
Molecular Formula: C20H20ClN5O
Molecular Weight: 381.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imatinib Mesylate

Compound Description: Imatinib mesylate, also known by its international nonproprietary name "imatinib mesylate," is an antileukemic cytostatic drug used for cancer therapy. A novel crystalline η-modification of imatinib mesylate has been developed, demonstrating unique planar distances and IR-spectra [].

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

Compound Description: DU 125530 is a novel, selective, and silent 5-HT1A receptor antagonist. It has shown potential for treating anxiety and mood disorders in clinical trials [].

(S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700)

Compound Description: BMS-279700 is a potent and orally active Src-family kinase p56Lck inhibitor. It demonstrated excellent in vivo anti-inflammatory activity by blocking the production of pro-inflammatory cytokines such as IL-2 and TNFα [].

6-(4-Methyl-1-piperazinyl)-7H-indeno[2,1-c]quinoline derivatives

Compound Description: This series of compounds represents a class of potential 5-HT receptor ligands. The synthesis of these derivatives involves the key intermediate 3-carboxy-4-phenyl-2(1H)-quinolinone and its subsequent transformations [].

2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687)

Compound Description: AM-0687 is a potent and selective PI3Kδ inhibitor with oral bioavailability. It has shown efficacy in animal models of inflammation by reducing IgG and IgM specific antibodies [].

6-(5-Chloro-2-pyridinyl)-5-[(4-methyl-1-piperazinyl)carbonyloxy]-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine (Zopiclone)

Compound Description: Zopiclone is a cyclopyrrolone derivative recognized for its tranquilizing, hypnotic, and anticonvulsant properties. Research has focused on developing tablet coatings for Zopiclone to minimize its organoleptic bitterness [, , ].

2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide

Compound Description: This compound is identified as a genotoxic impurity (GTI) found in Nevirapine, a drug used to treat HIV-1 infection and AIDS [].

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino)]-5-thiazolecarboxamide (Dasatinib)

Compound Description: Dasatinib is a potent pan-Src kinase inhibitor with demonstrated oral efficacy in inhibiting pro-inflammatory cytokines like IL-2 and TNFα. Its efficacy in treating chronic myelogenous leukemia is currently under clinical investigation [, , ].

3-[4-(2-Ethoxy-2-phenylethyl)-1-piperazinyl]-2-methyl-1-phenyl-1-propanone dihydrochloride (Eprazinone)

Compound Description: The crystal structure of Eprazinone dihydrochloride has been analyzed, revealing an extended conformation of the molecule. The piperazine ring adopts a chair conformation, and the four carbon atoms exhibit a planar arrangement [].

4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]phenyl]benzamide

Compound Description: Research has investigated various salt forms of this compound, including tartrate, hydrochloride, citrate, malate, fumarate, and more, for potential use in tumor therapy [, ].

1-[(6-Chloro-3-pyridinyl)methyl]-2-imidazolidine

Compound Description: This compound is the N-desnitro metabolite of the insecticide imidacloprid and shows similar potency to nicotine in inhibiting -nicotine binding at the rat recombinant α4β2 neuronal nicotinic acetylcholine receptor (nAChR) [, ].

2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138)

Compound Description: This compound has been identified as a potent inducer of apoptosis and a potent inhibitor of cell proliferation. It exhibited efficacy in mouse models of human breast and prostate cancer [].

(E)2-(3′-Bromo-5′-chloro-salicylidene amino)-4-methyl Pyridine

Compound Description: This Schiff base compound demonstrates notable antibacterial activities [].

5‐(2‐(4‐pyridinyl)vinyl)‐6‐chloro‐3‐(1‐methyl‐2‐(S)‐pyrrolidinylmethoxy)pyridine (Me‐p‐PVC)

Compound Description: Me‐p‐PVC and its analogs have been investigated as potential PET radioligands for imaging nicotinic acetylcholine receptors (nAChRs) due to their high affinity for these receptors [].

4-Methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine (II)

Compound Description: Research on compound (II) focused on investigating its degradation kinetics in aqueous solutions at various pH levels and temperatures. The study explored the influence of ionic strength, pKa values, and thermodynamic parameters on its stability [].

N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acrylamides and 5-(3-Pyridyl)-2,4-pentadienamides

Compound Description: This series of acrylamides and pentadienamides were explored for their antiallergic activity. They demonstrated potent inhibitory activity against the rat passive cutaneous anaphylaxis reaction and the enzyme 5-lipoxygenase [].

(R)-N-(2-Methyl-(4-indolyl-1-piperazinyl)-ethyl)-N-(2-pyridinyl)-cyclohexane carboxamide (WAY-101405)

Compound Description: WAY-101405 is a potent and selective 5-HT1A receptor antagonist that shows promising results in improving learning and memory in rodent models [].

N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline

Compound Description: This tetrahydroquinoline derivative was synthesized through a cationic imino Diels-Alder reaction and characterized using various spectroscopic techniques [].

2-Chloro-6-methyl-3-p-tolyl-1,2,3,4-tetrahydro-1,3,2-benzodiazaphosphorine 2-oxide

Compound Description: This compound is a heterocyclic product formed through the reaction of 4-methyl-2-[N-(p-toluidinyl)methyl]aniline with phosphorus oxychloride. Its structure and spectral properties have been extensively studied [].

4‐(4′‐Methyl‐1′‐piperazinyl)‐3‐butyn‐2‐one

Compound Description: This compound serves as a useful reagent in peptide coupling reactions [].

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Compound Description: This compound was synthesized and evaluated for its inhibitory potency against specific kinases with a cysteine residue in the hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2 [].

N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-N´-thiophen-2ylmethylene-Chloro-acetic acid hydrazide

Compound Description: This compound has been studied using density functional theory (DFT) calculations to elucidate its optimized molecular structure, chemical shifts, and vibrational assignments. Further analyses, including HOMO–LUMO and molecular electrostatic potential calculations, were performed to understand its electronic properties and charge distribution [].

2-Chloro-N-(4-methoxyphenyl)benzamide

Compound Description: The crystal structure of this compound reveals key structural features, including the near-orthogonal orientation of the chloro- and methoxy-substituted benzene rings and the formation of intermolecular hydrogen bonds [].

6-Chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives

Compound Description: This series of compounds represents potent serotonin-3 (5-HT3) receptor antagonists, exhibiting high affinity for these receptors and demonstrating significant antagonistic activity against the von Bezold-Jarisch reflex in rats [, ].

3-Ethyl-4-hydroxy-1,2,3(4H)-benzotriazine and 6-Chloro-4-hydroxy-3-methyl-4-phenyl-1,2,3-benzotriazine

Compound Description: The crystal structures of these two benzotriazine derivatives have been determined, revealing differences in their triazine ring conformations and intermolecular hydrogen bonding patterns [].

5-(2-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one acyl derivatives

Compound Description: These acyl derivatives are recognized for their neuroleptic activity, suggesting potential applications in treating neurological and psychiatric disorders [].

6-Chloro-1, 2, 3, 4-tetrahydro-9-methylcarbazole derivatives

Compound Description: This set of compounds was synthesized via Vilsmeier-Haack reactions, yielding various formylated and aromatized products [].

N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide analogues

Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains [].

3-(Alkylthio)-6-chlorothieno[2,3-e][1,4,2]dithiazine 1,1-dioxides and 2,6-Dichlorothieno[2,3-e][1,4,2]dithiazine 1,1-dioxide

Compound Description: These thieno[2,3-e][1,4,2]dithiazine 1,1-dioxide derivatives were synthesized and evaluated for their antibacterial activity against E. coli and S. aureus. []

[S,2R]-trans-6-chloro-2-methyl-1-thiochroman-4-one 1-oxide

Compound Description: The crystal structure of this thiochroman-4-one derivative has been determined, providing insights into its molecular geometry and spatial arrangement of atoms [].

(E)-N-{[6-chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine

Compound Description: The crystal structure of this compound reveals a three-dimensional framework built from hydrogen bonding interactions between molecules [].

N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Compound Description: This series of tetrahydropyrimidine-5-carboxamide derivatives were synthesized and screened for their antimicrobial activity [].

1-Methyl-3-imino-4-hydroxy-4-phenyl-6-chloro-1,2,3,4-tetrahydroquinoline-2-one

Compound Description: This compound and its transformation products were investigated, highlighting its chemical reactivity and potential as a synthetic intermediate [].

2-substituted N-(4-phenyl-1 piperazinyl)propyl(butyl)- and N-2-hydroxy-3[4-phenyl(2-pyrimidinyl)-1-piperazinyl]propyl-6-methyl-3,4-pyridinedicarboximides

Compound Description: This series of pyridinedicarboximide derivatives were synthesized and evaluated for their central nervous system (CNS) activity, with some compounds displaying depressive effects [].

1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid (1) and related derivatives

Compound Description: Compound (1) and its analogs were initially developed as potent bacterial DNA gyrase inhibitors but were later found to interact with mammalian topoisomerase II (topo II). These compounds demonstrated varying degrees of topo II inhibitory activity and in vitro cytotoxicity [].

3-Allyl-6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol (SK&F 82526) and related 3-benzazepines

Compound Description: This series of benzazepine derivatives was investigated for their activity as dopamine receptor agonists. The N-allyl derivative (SK&F 85174) displayed potent D-1 agonist activity and moderate D-2 agonist activity [, ].

Properties

Product Name

6-chloro-N-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide

IUPAC Name

6-chloro-N-(4-methylpiperazin-1-yl)-2-pyridin-3-ylquinoline-4-carboxamide

Molecular Formula

C20H20ClN5O

Molecular Weight

381.9 g/mol

InChI

InChI=1S/C20H20ClN5O/c1-25-7-9-26(10-8-25)24-20(27)17-12-19(14-3-2-6-22-13-14)23-18-5-4-15(21)11-16(17)18/h2-6,11-13H,7-10H2,1H3,(H,24,27)

InChI Key

LEBSEIOROVZISS-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.